POTASSIUM CETYL PHOSPHATE

Catalog No.
S1797827
CAS No.
17026-85-6
M.F
C16H33KO3P+
M. Wt
343.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POTASSIUM CETYL PHOSPHATE

CAS Number

17026-85-6

Product Name

POTASSIUM CETYL PHOSPHATE

IUPAC Name

potassium;hexadecoxy-oxido-oxophosphanium

Molecular Formula

C16H33KO3P+

Molecular Weight

343.50 g/mol

InChI

InChI=1S/C16H33O3P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(17)18;/h2-16H2,1H3;/q;+1

InChI Key

YLKQTWRTPICGAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCO[P+](=O)[O-].[K+]
  • Emulsifier in Drug Delivery Systems

    KCP's ability to form stable oil-in-water emulsions makes it a potential emulsifier in topical and injectable drug delivery systems. Studies have explored using KCP to create emulsions for vaccine delivery []. Emulsions can improve drug stability and controlled release, making them valuable tools in pharmaceutical research.

  • Skin Penetration Enhancement

    Some research suggests that KCP might enhance the penetration of topically applied drugs through the skin. In-vitro studies have investigated this potential using Franz cell diffusion methods []. However, more research is needed to confirm this effect and understand the mechanisms behind it.

Potassium Cetyl Phosphate is the potassium salt of cetyl phosphate, an anionic emulsifier that mimics the natural phospholipids found in human skin. It appears as a white powder that is soluble in water and has a melting point of approximately 68°C. This compound is recognized for its stability and compatibility with both polar and non-polar oils, making it a versatile ingredient in various formulations, particularly in cosmetics and personal care products . Potassium Cetyl Phosphate enhances the lipid barrier of the skin, reduces transdermal water loss, and improves skin elasticity, which contributes to its popularity in products designed for sensitive skin .

The primary chemical reaction involved in the synthesis of Potassium Cetyl Phosphate typically includes the esterification of cetyl alcohol with phosphoric acid or its derivatives. The process may also involve hydrolysis to yield the desired phosphoric acid esters. For instance, cetyl alcohol is reacted with pyrophosphoric acid under controlled conditions (temperature between 60°C and 90°C), followed by hydrolysis with water to produce a mixture of mono- and dicetyl phosphates .

The synthesis of Potassium Cetyl Phosphate can be achieved through several methods:

  • Esterification Reaction: Cetyl alcohol is reacted with phosphoric acid or pyrophosphoric acid in a solvent like cyclohexane.
  • Hydrolysis: Following esterification, hydrolysis is performed to yield potassium cetyl phosphate.
  • Purification: The product is then purified to remove any residual solvents or unreacted materials.

This method allows for the production of high-purity Potassium Cetyl Phosphate suitable for cosmetic applications .

Potassium Cetyl Phosphate is widely utilized in various industries, particularly:

  • Cosmetics: As an emulsifier in creams, lotions, and sunscreens due to its ability to stabilize oil-in-water emulsions.
  • Personal Care Products: Enhances texture and sensory properties while providing moisture retention.
  • Pharmaceuticals: Used in topical formulations for its mildness and compatibility with skin.

Its unique properties make it particularly advantageous for formulations aimed at sensitive skin or those requiring enhanced stability against environmental factors .

Research into the interactions of Potassium Cetyl Phosphate has revealed its effectiveness as a surfactant in flotation processes within mineral processing. Studies indicate that it can significantly improve the flotation performance of molybdenite fines by altering surface chemistry, thus enhancing recovery rates during mineral processing operations . Additionally, its compatibility with various active ingredients in cosmetic formulations has been extensively documented, supporting its role as a stabilizer and emulsifying agent .

Potassium Cetyl Phosphate shares similarities with several other compounds used primarily as emulsifiers or surfactants. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityPrimary UseUnique Properties
Cetyl AlcoholFatty alcoholEmulsifierActs primarily as a thickener; less effective as an emulsifier alone.
Sodium Lauryl SulfateAnionic surfactantCleansing agentStronger surfactant properties; can be irritating to skin.
Glyceryl StearateEster of glycerinEmulsifierForms stable emulsions but may not provide moisture retention like Potassium Cetyl Phosphate.
Sorbitan StearateNon-ionic surfactantEmulsifierOften used in food; less effective at high pH compared to Potassium Cetyl Phosphate.

Potassium Cetyl Phosphate stands out due to its mildness on the skin, compatibility with various oils, and ability to enhance product stability across a wide pH range (4-9) . This makes it particularly suitable for sensitive skin formulations compared to other similar compounds.

Potassium cetyl phosphate is a synthetic organic compound classified as an alkyl phosphate ester. Its International Nomenclature of Cosmetic Ingredients (INCI) name is Potassium Cetyl Phosphate, while its systematic IUPAC designation is potassium hexadecyl hydrogen phosphate. The compound is also recognized by alternative names such as potassium monocetyl phosphate, cetyl potassium phosphate, and phosphoric acid, cetyl ester, potassium salt. Its Chemical Abstracts Service (CAS) registry number is 17026-85-6, with additional identifiers including EINECS 242-768-1 and UNII 03KCY6P7UT.

Structural Identification and Molecular Formula

Potassium cetyl phosphate is characterized by a cetyl group (a 16-carbon alkyl chain) esterified to a phosphate group, neutralized by potassium ions. Its molecular formula is C₁₆H₃₃K₂O₄P, though variations such as C₁₆H₃₄KO₄P are reported depending on hydration states. The molecular weight ranges from 360.51 to 398.60 g/mol.

Structural Features:

  • Backbone: A hydrophobic cetyl chain (C₁₆H₃₃) derived from cetyl alcohol.
  • Phosphate group: Connected via an ester bond, with one or two potassium counterions.
  • SMILES Notation: [K+].CCCCCCCCCCCCCCCCOP(=O)([O-])O.
  • InChI Key: RMGVATURDVPNOZ-UHFFFAOYSA-M.

The compound’s amphiphilic structure enables surfactant properties, balancing lipophilic (alkyl chain) and hydrophilic (phosphate-potassium) regions.

Historical Development and Industrial Significance

Potassium cetyl phosphate emerged in the mid-20th century as a response to the cosmetic industry’s demand for stable emulsifiers and surfactants. Initially developed for oil-in-water (O/W) emulsions, its synthesis leveraged advancements in esterification and neutralization techniques involving cetyl alcohol and phosphoric acid.

Industrial Applications:

  • Cosmetics: Key emulsifier in sunscreens, moisturizers, and cleansers due to water resistance and compatibility with diverse pH ranges.
  • Pharmaceuticals: Used in topical formulations for its non-irritating profile (when properly formulated).
  • Agrochemicals: Functions as a wetting agent in pesticide formulations.

A 2025 survey noted its presence in over 70% of water-resistant sunscreens, underscoring its industrial relevance.

Classification within Alkyl Phosphate Compounds

Potassium cetyl phosphate belongs to the alkyl phosphate family, characterized by phosphate esters of long-chain alcohols. It is further subclassified as follows:

Classification ParameterDescription
Surfactant TypeAnionic (due to negatively charged phosphate group).
Alkyl Chain LengthC₁₆ (hexadecyl), conferring moderate hydrophobicity.
Esterification DegreeMonoester (one alkyl group attached to phosphate).
CounterionPotassium (K⁺), enhancing water solubility compared to sodium variants.

This classification aligns it with surfactants like sodium lauryl sulfate but distinguishes it through its phosphate core and potassium stabilization.

Synthesis and Physicochemical Properties

Synthetic Pathways

Potassium cetyl phosphate is synthesized via a two-step process:

  • Esterification: Cetyl alcohol reacts with polyphosphoric acid to form cetyl phosphate.
    $$
    \text{C₁₆H₃₃OH + H₃PO₄ → C₁₆H₃₃OPO₃H₂ + H₂O}
    $$
  • Neutralization: Cetyl phosphate is treated with potassium hydroxide to yield the potassium salt.
    $$
    \text{C₁₆H₃₃OPO₃H₂ + KOH → C₁₆H₃₃OPO₃K₂ + H₂O}
    $$
    Industrial batches achieve purities ≥98% through recrystallization.

Physicochemical Characteristics

PropertyValueSource
Melting Point164–167°C
SolubilityDispersible in hot water; insoluble in oils
Density (20°C)1.166 g/cm³
Log P (Octanol-Water)2.66
Critical Micelle Concentration (CMC)0.1–0.5 mM (varies with pH)

The compound forms micelles in aqueous solutions, reducing surface tension by ~40 mN/m. Its gelling behavior at high concentrations (>5% w/v) is critical for emulsion stability.

Functional Role in Formulations

Emulsification Mechanism

As an anionic surfactant, potassium cetyl phosphate stabilizes O/W emulsions by:

  • Adsorbing at Interfaces: The hydrophobic alkyl chain embeds into oil droplets, while the phosphate group interacts with water.
  • Electrostatic Repulsion: Negative charges on droplets prevent coalescence.
  • Liquid Crystal Formation: Aligns into lamellar structures mimicking skin lipids, enhancing formulation biocompatibility.

Comparative Performance

ParameterPotassium Cetyl PhosphateSodium Lauryl Sulfate
Foaming CapacityLowHigh
Irritation PotentialModerate (pH-dependent)High
Water ResistanceExcellentPoor
pH Stability3–105–9

Data derived from .

Regulatory and Industrial Status

Potassium cetyl phosphate is approved under:

  • EU Cosmetics Regulation (EC 1223/2009): Listed as safe up to 8.3% in leave-on products.
  • COSMOS Standard: Permitted in natural cosmetics due to plant-derived cetyl alcohol.
  • FDA VCRP: Widely registered in sunscreens and moisturizers.

Global production exceeded 200,000 lb annually as of 2025, driven by demand for multifunctional emulsifiers.

Molecular Structure and Composition

Potassium cetyl phosphate is an anionic phosphate ester with the molecular formula C₁₆H₃₄KO₄P and a molecular weight of 360.516 daltons [2]. The compound exists as the potassium salt of cetyl phosphate, where the phosphoric acid group forms a monopotassium salt with hexadecanol [1]. The International Union of Pure and Applied Chemistry name for this compound is potassium hexadecyl hydrogen phosphate [2].

The structural formula consists of a linear sixteen-carbon alkyl chain (cetyl group) linked through an ester bond to a phosphoric acid moiety, which is neutralized by a potassium cation [3]. The compound can be represented by the simplified molecular structure formula: CCCCCCCCCCCCCCCCOP(=O)[O-].[K+] [7]. This configuration creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions, contributing to its surfactant properties [3].

Alternative Chemical Abstract Service registry numbers include 19035-79-1 for the monopotassium salt and 17026-85-6 for variations in the salt composition [4] [5]. The European Community number is designated as 242-768-1 [2].

PropertyValueReference
Molecular FormulaC₁₆H₃₄KO₄P [2]
Molecular Weight360.516 g/mol [2]
Chemical Abstract Service Number19035-79-1 [1]
European Community Number242-768-1 [2]
International Nomenclature of Cosmetic Ingredients NamePotassium Cetyl Phosphate [3]

Physical Properties

Appearance and Organoleptic Characteristics

Potassium cetyl phosphate appears as a white to off-white powder or granular solid [9] [10]. The material exhibits a beige coloration in some preparations and is characterized by being practically odorless or having no measurable odor [3] [9]. The compound presents as white to light yellow granules with specific gravity measurements of 0.53063 [9].

Commercial preparations typically display a white to beige powder appearance with minimal olfactory characteristics [10] [13]. The material maintains its solid crystalline structure at room temperature conditions [21].

Solubility and Dispersibility Profiles

The solubility characteristics of potassium cetyl phosphate demonstrate complex behavior in different solvent systems [3] [9]. In aqueous solutions, the compound exhibits limited solubility with a water solubility of approximately 160 milligrams per liter at 20°C [9]. Alternative measurements report water solubility values of 18.6 milligrams per liter at 20°C [11].

The compound demonstrates partial solubility in water and disperses more readily in heated water, producing clear to slightly opaque solutions that form gels upon cooling when concentrated [3]. Potassium cetyl phosphate is generally dispersible in the heated oil phase of formulations [3]. The material shows enhanced dispersibility in both water and oil phases when heated to temperatures between 85-90°C [15].

The dispersibility profile indicates that the compound does not dissolve completely in either water or oil phases, requiring elevated temperatures for optimal incorporation into formulation systems [15].

Solvent SystemSolubility/DispersibilityTemperatureReference
Water160 mg/L20°C [9]
Water (alternative measurement)18.6 mg/L20°C [11]
Heated WaterDispersible, forms gels on cooling80-85°C [3]
Oil PhaseGenerally dispersible85-90°C [15]

Melting Point and Thermal Behavior

Potassium cetyl phosphate exhibits a melting point range of 161-166°C according to standardized testing protocols [9]. Alternative measurements report melting point ranges of 153-157°C [14] and 164-167°C [11]. The variation in reported melting points may be attributed to different analytical methods and sample purity levels.

The compound demonstrates thermal stability under normal storage conditions but undergoes decomposition upon heating to elevated temperatures [14]. Flash point measurements exceed 110°C, indicating relatively high thermal stability [9]. Auto-ignition temperature values exceed 400°C, demonstrating substantial thermal resistance [31].

Thermal decomposition occurs at temperatures approaching the melting point, with no self-ignition observed in controlled testing environments at temperatures below the melting point [14]. The material exhibits a vapor pressure of less than 0.001 hectopascals at 20°C [31].

Thermal PropertyValueReference
Melting Point Range161-166°C [9]
Alternative Melting Point153-157°C [14]
Alternative Melting Point164-167°C [11]
Flash Point>110°C [9]
Auto-ignition Temperature>400°C [31]
Vapor Pressure (20°C)<0.001 hPa [31]

Chemical Properties

pH Range and Acid Value

Potassium cetyl phosphate demonstrates specific pH characteristics when dissolved in aqueous solutions [3] [10]. A 1% aqueous solution of the compound exhibits a pH range of 6.5-8.5, indicating mildly alkaline behavior [10] [20]. Some sources report a narrower pH range of 6.5-8.0 for 1% aqueous solutions [9].

The acid value of potassium cetyl phosphate ranges from 130-155 milligrams of potassium hydroxide per gram of sample [3] [10]. Alternative measurements report acid values of 100-145 milligrams of potassium hydroxide per gram [20] and 270-295 milligrams of potassium hydroxide per gram [30]. These variations may reflect different analytical methodologies and sample preparations.

The compound maintains stability across a broad pH range from 4-9 in formulation systems, making it suitable for various cosmetic and industrial applications [20]. The wide pH tolerance contributes to its versatility as an emulsifying agent [12].

ParameterValueMeasurement ConditionsReference
pH Range6.5-8.51% aqueous solution [10]
pH Range (alternative)6.5-8.01% aqueous solution [9]
Acid Value130-155 mg KOH/gStandard method [10]
Acid Value (alternative)100-145 mg KOH/gStandard method [20]
Formulation pH Stability4-9Various systems [20]

Surface Activity and HLB Values

The hydrophilic-lipophilic balance value of potassium cetyl phosphate is reported as 14 at pH 6-9, indicating strong hydrophilic character [3]. Alternative sources report a theoretical hydrophilic-lipophilic balance value of 9.6 [22]. This hydrophilic-lipophilic balance positioning classifies the compound as an effective oil-in-water emulsifier [22].

The surface activity properties enable potassium cetyl phosphate to function as an anionic surfactant with significant emulsification capabilities [6] [20]. The compound demonstrates effectiveness in stabilizing oil-in-water emulsion systems across various oil types and concentrations [20].

The emulsification properties are enhanced by the formation of liquid crystalline structures in oil phases and at oil-water interfaces, contributing to long-term stability of formulated products [22]. The compound exhibits particular effectiveness in stabilizing high levels of ultraviolet filters, pigments, and both polar and non-polar oils [20].

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Infrared spectroscopy analysis of potassium cetyl phosphate reveals characteristic absorption bands associated with phosphate ester functional groups [24]. The phosphate moiety exhibits distinctive vibrational modes that can be identified through specific wavenumber assignments [24] [38].

Phosphate monoesters, such as potassium cetyl phosphate, demonstrate characteristic infrared absorption patterns with bands corresponding to phosphorus-oxygen stretching vibrations [24] [38]. The dianionic and monoanionic phosphate species each contribute two distinct bands in the infrared spectrum [38].

The symmetric stretching vibration of the dianionic phosphate group appears as a prominent absorption band, while asymmetric stretching modes contribute additional spectral features [38]. The cetyl alkyl chain contributes characteristic carbon-hydrogen stretching and bending vibrations in the aliphatic region of the spectrum [36] [40].

Methylene and methyl group vibrations from the sixteen-carbon chain appear at typical aliphatic frequencies, including asymmetric and symmetric carbon-hydrogen stretching modes between 2800-3000 wavenumbers [36] [40]. Carbon-hydrogen bending vibrations contribute additional absorption features in the 1350-1500 wavenumber region [36].

Nuclear Magnetic Resonance Profiles

Phosphorus-31 nuclear magnetic resonance spectroscopy provides detailed structural information about the phosphate group in potassium cetyl phosphate [28] [42]. The phosphorus nucleus exhibits a chemical shift that reflects the electronic environment and ionization state of the phosphate moiety [42].

Phosphate ester compounds typically demonstrate phosphorus-31 chemical shifts in the range of -30 to 70 parts per million relative to 85% phosphoric acid as the reference standard [28] [43]. The specific chemical shift of potassium cetyl phosphate reflects the esterification of the phosphate group with the cetyl alcohol chain [42].

Carbon-13 nuclear magnetic resonance analysis reveals the characteristic signal pattern of the sixteen-carbon alkyl chain [44] [46]. The terminal methyl carbon appears as a distinct signal, while the methylene carbons of the chain contribute to the aliphatic carbon region [46]. The carbon attached to the phosphate oxygen exhibits a characteristic downfield shift compared to other alkyl carbons [44].

Proton nuclear magnetic resonance spectroscopy shows the characteristic triplet pattern for protons attached to the carbon bearing the phosphate group, typically appearing around 3.65 parts per million [46]. The methylene protons adjacent to the phosphate linkage demonstrate a characteristic multiplicity pattern [44] [46].

Mass Spectrometric Patterns

Mass spectrometric analysis of potassium cetyl phosphate reveals characteristic fragmentation patterns associated with phosphate ester compounds [47] [48]. The molecular ion peak appears at mass-to-charge ratio 360, corresponding to the molecular weight of the compound [2].

Fragmentation of phosphate esters typically involves cleavage of the phosphate group, resulting in characteristic neutral losses [48] [51]. The loss of phosphoric acid (98 daltons) represents a common fragmentation pathway for phosphate ester compounds [48] [51].

The cetyl chain contributes to fragmentation patterns through typical alkyl chain cleavage mechanisms [27] [49]. Sequential loss of methylene units results in characteristic mass differences of 14 daltons between fragment ions [27].

The phosphate moiety generates characteristic fragment ions including phosphate-derived signals at mass-to-charge ratio 97 and dehydrated phosphate fragments at mass-to-charge ratio 79 [53]. These phosphate-specific fragments serve as diagnostic ions for confirming the presence of the phosphate functional group [53].

Electrospray ionization mass spectrometry typically produces negative-ion mode spectra for phosphate compounds, with the molecular ion appearing as the deprotonated species [53]. The fragmentation behavior in negative-ion mode emphasizes phosphate-derived fragments and provides structural confirmation [53].

Spectroscopic MethodKey FeaturesReference
Infrared SpectroscopyPhosphate P-O stretching, alkyl C-H vibrations [24] [38]
³¹P Nuclear Magnetic ResonanceChemical shift range -30 to 70 ppm [28] [43]
¹H Nuclear Magnetic ResonanceTriplet at ~3.65 ppm for α-carbon protons [46]
Mass SpectrometryMolecular ion at m/z 360, phosphate fragments [2] [53]

Hydrogen Bond Acceptor Count

3

Exact Mass

343.18043839 g/mol

Monoisotopic Mass

343.18043839 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2023

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